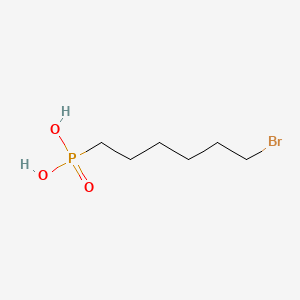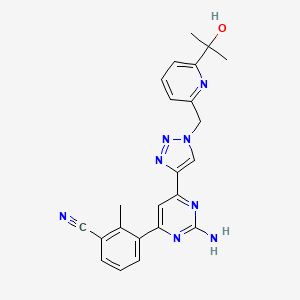
AB928
Vue d'ensemble
Description
Etrumadenant is an orally bioavailable antagonist of both the immunomodulatory checkpoint molecules adenosine A2A receptor (A2AR; ADORA2A) and A2B receptor (A2BR; ADORA2B), with potential immunomodulating and antineoplastic activities. Upon administration, etrumadenant competes with tumor-released adenosine for binding to A2AR and A2BR expressed on numerous intra-tumoral immune cells, such as dendritic cells (DCs), natural killer (NK) cells, macrophages and T-lymphocytes. The binding of AB928 to A2AR and A2BR inhibits A2AR/A2BR activity and prevents adenosine-A2AR/A2BR-mediated signaling. A2AR/A2BR inhibition activates and enhances the proliferation of various immune cells, abrogates the adenosine-mediated immunosuppression in the tumor microenvironment (TME) and activates the immune system to exert anti-tumor immune responses against cancer cells, which leads to tumor cell killing. A2AR and A2BR, G protein-coupled signaling receptors, are expressed on the cell surfaces of numerous immune cells. Adenosine is often overproduced by tumor cells and plays a key role in immunosuppression and tumor cell proliferation.
Applications De Recherche Scientifique
Amélioration de la fonction des cellules T CAR
AB928 a montré un impact significatif sur la fonction des cellules T à récepteur d'antigène chimérique (CAR) {svg_1}. Le composé bloque la signalisation immunosuppressive dans les cellules T CAR en réponse à l'adénosine, améliorant la sécrétion de cytokines et la prolifération des cellules T CAR {svg_2}. Cela se traduit par une cytolyse efficace des cellules tumorales in vitro et une activation augmentée des cellules T CAR in vivo {svg_3}.
Soulagement de la suppression immunitaire médiée par l'adénosine
This compound est un antagoniste double des récepteurs de l'adénosine A2aR et A2bR {svg_4}. Il a été démontré qu'il soulageait la suppression immunitaire médiée par l'adénosine en utilisant des cultures cellulaires humaines in vitro, des études avancées d'expression génétique et des modèles de tumeurs syngéniques chez la souris {svg_5}. Cela suggère que this compound pourrait être utilisé pour améliorer la réponse immunitaire au cancer.
Amélioration de l'efficacité de la chimiothérapie
La recherche suggère que le blocage des récepteurs de l'adénosine par this compound peut améliorer l'efficacité de la chimiothérapie {svg_6}. Ceci est particulièrement notable pour les régimes d'anthracyclines, où this compound améliore l'immunogénicité au sein du microenvironnement tumoral {svg_7}.
Thérapie combinée avec des chimiothérapeutiques standard
This compound a montré des effets combinés avec les chimiothérapeutiques standard dans des modèles de tumeurs syngéniques chez la souris {svg_8}. Cela suggère que this compound pourrait être utilisé en combinaison avec des traitements existants pour améliorer leur efficacité.
Traitement de différents types de cancer
This compound a des applications potentielles dans le traitement de différents types de cancer. Des niveaux élevés d'enzymes de traitement de l'adénosine ont été identifiés dans des types de tumeurs humaines individuels, y compris les cancers du poumon non à petites cellules, les cancers rénaux, les cancers du sein triple négatif, les cancers ovariens, les cancers colorectal et les cancers gastro-œsophagiens {svg_9}. La capacité d'this compound à bloquer la suppression médiée par l'adénosine suggère qu'il pourrait être particulièrement efficace pour traiter ces types de cancer.
Essais cliniques chez des sujets atteints de cancer
This compound a mené avec succès une étude de phase 1 chez des volontaires sains et a commencé des essais cliniques chez des sujets atteints de cancer {svg_10}. Cela suggère que le composé est bien toléré et pourrait bientôt être disponible pour une utilisation plus large dans le traitement du cancer.
Mécanisme D'action
Target of Action
AB928 is a selective dual adenosine receptor antagonist, specifically targeting the adenosine A2a receptor (A2aR) and adenosine A2b receptor (A2bR) . These receptors are expressed on immune cells within the tumor microenvironment . The activation of these receptors by adenosine, an immunosuppressive metabolite, leads to an ineffective anti-tumor response .
Mode of Action
This compound acts by blocking the A2aR and A2bR, thereby inhibiting the adenosine-mediated immunosuppressive signaling . This blockade prevents the increase in cyclic adenosine 5′-monophosphate (AMP) levels and the phosphorylation of the cyclic AMP response element binding protein (CREB), which are typically triggered by the activation of these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the adenosine signaling pathway. In the tumor microenvironment, dying cancer cells release adenosine triphosphate (ATP), which is converted to adenosine by the enzymes CD39 and CD73 . Adenosine then binds to and activates the A2aR and A2bR on immune cells, leading to immunosuppression . By blocking these receptors, this compound inhibits this pathway, alleviating the immunosuppressive effects of adenosine .
Pharmacokinetics
This compound exhibits a linear and dose-proportional pharmacokinetic profile . It is orally bioavailable and has a plasma half-life that exceeds 20 hours, supporting once-daily dosing . In the postprandial state, the rate of this compound absorption decreases, but the extent of absorption remains unchanged .
Result of Action
The blockade of A2aR and A2bR by this compound leads to significant molecular and cellular effects. It fully blocks the immunosuppressive signaling in CAR T cells in response to adenosine . This results in enhanced CAR T cell cytokine secretion and proliferation, efficient cytolysis of tumor cells in vitro, and augmented CAR T cell activation in vivo . These effects suggest that this compound may enhance the therapeutic efficacy of some chemotherapeutic agents .
Action Environment
The action of this compound is influenced by the tumor microenvironment, which is often characterized by high levels of adenosine . This environment can lead to the activation of A2aR and A2bR on immune cells, resulting in an ineffective anti-tumor response . By blocking these receptors, this compound can overcome the immunosuppressive environment, enhancing the anti-tumor immune response .
Analyse Biochimique
Biochemical Properties
AB928 plays a crucial role in biochemical reactions by interacting with adenosine A2A and A2B receptors, which are G protein-coupled receptors involved in various physiological processes. The compound binds to these receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to immune suppression. This compound establishes extensive interactions with residues from both the orthosteric and secondary pockets of the receptors, allowing it to effectively block adenosine’s immunosuppressive effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to relieve adenosine-mediated immune suppression in T-cells, dendritic cells, and other immune cells. By blocking the adenosine A2A and A2B receptors, this compound enhances the antitumor immune response, leading to increased immune cell infiltration and suppressed tumor growth. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its immunomodulatory and antitumor activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with adenosine A2A and A2B receptors. By occupying the orthosteric and secondary pockets of these receptors, this compound inhibits their activity and prevents the activation of downstream signaling pathways. This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels and phosphorylation of cyclic AMP response element-binding protein (CREB), ultimately relieving adenosine-mediated immune suppression. The dual antagonistic properties of this compound allow it to effectively block both A2A and A2B receptors, enhancing its therapeutic potential in cancer immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of adenosine-mediated immune suppression and enhanced antitumor immune responses. Additionally, the compound’s stability and degradation profile have been well-characterized, ensuring its efficacy in prolonged experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of adenosine-mediated immune suppression and greater antitumor activity. At very high doses, some toxic or adverse effects have been observed, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s dose-dependent effects have been extensively studied to determine the optimal therapeutic window for its use in cancer immunotherapy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with adenosine A2A and A2B receptors. By inhibiting these receptors, this compound affects the metabolic flux and levels of metabolites involved in adenosine signaling. The compound’s interactions with enzymes and cofactors in these pathways further contribute to its immunomodulatory and antitumor activities. Detailed studies on the metabolic pathways of this compound have provided valuable insights into its mechanism of action and therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Studies have shown that this compound accumulates in tumor tissues, where it exerts its immunomodulatory and antitumor effects. The compound’s transport and distribution profile have been extensively characterized to understand its pharmacokinetics and optimize its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively interacts with its target receptors and exerts its immunomodulatory effects. Detailed studies on the subcellular localization of this compound have provided valuable insights into its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXIAWLTBSXYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239273-34-6 | |
| Record name | Etrumadenant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETRUMADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



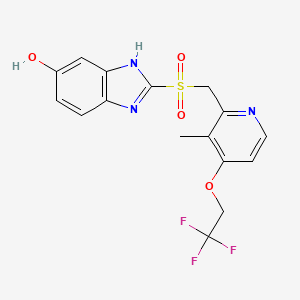
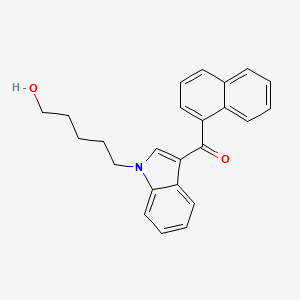
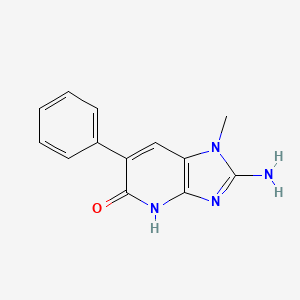

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
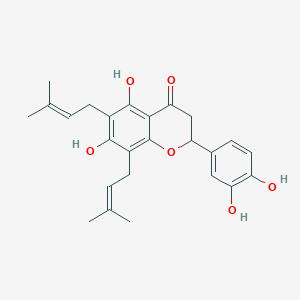

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
